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Compound of Interest

Compound Name: Cargutocin

Cat. No.: B1668442

For Researchers, Scientists, and Drug Development Professionals

Carbetocin is a long-acting synthetic nonapeptide analogue of the human hormone oxytocin,
utilized primarily for the prevention of postpartum hemorrhage by inducing uterine contractions.
[1][2][3] Its enhanced stability and prolonged duration of action compared to oxytocin offer
significant clinical advantages, particularly in settings where cold-chain storage is unreliable.[4]
[5] This document provides a comprehensive overview of Carbetocin's molecular architecture
and the prevalent methods for its chemical synthesis, with a focus on solid-phase peptide
synthesis.

Molecular Structure of Carbetocin

Carbetocin's structure is closely related to oxytocin, with key modifications that increase its
half-life and thermal stability.[4][6] It is an oligopeptide consisting of nine amino acid residues.
[7] The primary structure features a cyclic component formed by a thioether bond, which
replaces the disulfide bridge found in oxytocin.[4][8] This substitution of a methylene group for a
sulfur atom in the disulfide bridge enhances the molecule's resistance to enzymatic
degradation.[6][8]

The amino acid sequence of Carbetocin is Butyryl-Tyr(Me)-lle-GIn-Asn-Cys-Pro-Leu-Gly-NH2.
[8] A defining feature is the sulfide bond between the N-terminal butyric acid and the cysteine
residue at position 6.[8]

Table 1: Molecular Properties of Carbetocin

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1668442?utm_src=pdf-interest
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/carbetocin
https://synapse.patsnap.com/article/what-is-the-mechanism-of-carbetocin
https://pmc.ncbi.nlm.nih.gov/articles/PMC11422753/
https://www.morressier.com/o/event/5fc642c603137aa525863c7c/article/5fc643a32d78d1fec466909e?contentLibrary=ACS&contentLibraryTitle=American+Chemical+Society&from=%2Flibrary%2FACS
https://www.ncbi.nlm.nih.gov/books/NBK546425/
https://www.morressier.com/o/event/5fc642c603137aa525863c7c/article/5fc643a32d78d1fec466909e?contentLibrary=ACS&contentLibraryTitle=American+Chemical+Society&from=%2Flibrary%2FACS
https://pubchem.ncbi.nlm.nih.gov/compound/Carbetocin
https://patents.google.com/patent/CN101555272A/en
https://www.morressier.com/o/event/5fc642c603137aa525863c7c/article/5fc643a32d78d1fec466909e?contentLibrary=ACS&contentLibraryTitle=American+Chemical+Society&from=%2Flibrary%2FACS
https://cpcscientific.com/products/catalog-peptides/OXYT-002/
https://pubchem.ncbi.nlm.nih.gov/compound/Carbetocin
https://cpcscientific.com/products/catalog-peptides/OXYT-002/
https://cpcscientific.com/products/catalog-peptides/OXYT-002/
https://cpcscientific.com/products/catalog-peptides/OXYT-002/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668442?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value

Molecular Formula C45H69N11012S[6][8][9]
Molecular Weight 988.18 g/mol [3][9]

CAS Registry Number 37025-55-1[6][8]

) ] Butyryl-Tyr(Me)-lle-GIn-Asn-Cys-Pro-Leu-Gly-
Amino Acid Sequence

NH2[8]
One-Letter Sequence Butyryl-Y(Me)-IQNCPLG-NH2[8]
Structure Type Cyclic nonapeptide analogue[7]

Synthesis of Carbetocin

The predominant method for Carbetocin synthesis is Solid-Phase Peptide Synthesis (SPPS), a
technique that builds the peptide chain sequentially while it is attached to an insoluble polymer
support (resin).[7][10][11] This approach simplifies the purification process as excess reagents
and by-products are removed by simple filtration and washing.[12]

The synthesis of Carbetocin via SPPS can be conceptually broken down into several key
stages, from the preparation of the resin to the final purification of the peptide.
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SPPS Workflow for Carbetocin Synthesis

1. Resin Preparation
(e.g., Rink Amide Resin)

2. Coupling of First Amino Acid
(Fmoc-Gly-OH)

3. Sequential Amino Acid Coupling
(Fmoc-AA-OH) & Deprotection Cycles
4. N-Terminal Modification
(Coupling of Butyric Acid Precursor)
5. On-Resin Cyclization
(Thioether Bond Formation)

6. Cleavage & Deprotection
(Removal from resin & side-chain groups)
7. Purification
(e.g., RP-HPLC)

8. Lyophilization
(Pure Carbetocin Peptide)

Click to download full resolution via product page

A generalized workflow for the solid-phase synthesis of Carbetocin.
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The following protocol is a representative methodology synthesized from common practices in
peptide chemistry and patent literature.[7][10][13] Specific reagents and reaction times may be
optimized.

1. Resin Preparation and First Amino Acid Coupling:
e Resin: Rink Amide resin is commonly used as the solid support.[10][13]

e Procedure: Swell the resin in a suitable solvent like N,N-Dimethylformamide (DMF). The first
amino acid, Fmoc-Gly-OH, is coupled to the resin using a condensing agent such as N,N'-
Diisopropylcarbodiimide (DIC) and an activator like 1-Hydroxybenzotriazole (HOBt) in DMF.
[10] The reaction is monitored for completion. The resin is then washed thoroughly with DMF
and Dichloromethane (DCM).

2. Peptide Chain Elongation:

o Deprotection: The Fmoc protecting group from the resin-bound glycine is removed using a
20% solution of piperidine in DMF.[10] This exposes the free amine for the next coupling
step. The resin is washed to remove piperidine.

o Coupling: The next Fmoc-protected amino acid (Fmoc-Leu-OH) is pre-activated with
DIC/HOBt and added to the resin. The coupling reaction is allowed to proceed until
completion.

e Cycle Repetition: The deprotection and coupling steps are repeated sequentially for each
amino acid in the Carbetocin sequence: Fmoc-Pro-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asn(Trt)-
OH, Fmoc-GIn(Trt)-OH, Fmoc-lle-OH, and Fmoc-Tyr(Me)-OH.[10] Side chains of Cys, Asn,
and GIn are protected with groups like Trityl (Trt) to prevent side reactions.[10]

3. N-Terminal Modification and Cyclization:

e N-Terminal Coupling: After the final amino acid (Fmoc-Tyr(Me)-OH) is coupled and its Fmoc
group removed, a precursor for the N-terminal butyric acid moiety with a reactive group for
cyclization (e.g., 4-mercaptobutyric acid or a precursor) is coupled to the N-terminus.[14]

e On-Resin Cyclization: The protecting group on the Cys side chain is selectively removed.
The thioether bond is then formed on the solid support, often mediated by a base in a
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solvent like DMF.[7] This intramolecular reaction links the N-terminal moiety to the cysteine
side chain.

4. Cleavage and Deprotection:

o Cleavage Cocktail: The peptide-resin is treated with a cleavage cocktail, typically containing
a strong acid like Trifluoroacetic acid (TFA).[13] This cocktail cleaves the peptide from the
resin and simultaneously removes the remaining side-chain protecting groups (e.g., Trt).
Scavengers such as triisopropylsilane (TIS) and water are included to prevent side reactions.
[13]

o Precipitation: The cleaved peptide is precipitated from the cleavage mixture using cold
diethyl ether, washed, and collected by centrifugation.

5. Purification and Final Preparation:

 Purification: The crude Carbetocin peptide is purified using preparative reverse-phase high-
performance liquid chromatography (RP-HPLC).[11]

» Lyophilization: The purified fractions containing Carbetocin are pooled and lyophilized
(freeze-dried) to obtain the final product as a white powder.[7]

Table 2: Common Reagents in Carbetocin Solid-Phase Synthesis
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Reagent Function

Rink Amide Resin Solid support for peptide assembly.[10][13]

Building blocks with temporary N-terminal
protection.[7][10]

Fmoc-Amino Acids

o Reagent for Fmoc group removal (deprotection).
Piperidine in DMF (20%)

[10]

Condensing agent and activator for amide bond
DIC / HOBt .

formation.[10]

Cleavage cocktail to release peptide from resin
TFA/TIS / H20 _ , _

and remove side-chain protecting groups.[13]

Solvents for swelling resin, coupling, and
DMF / DCM

washing.

Mechanism of Action and Signaling Pathway

Carbetocin functions as an agonist at oxytocin receptors, which are G-protein coupled
receptors (GPCRSs) located on the smooth muscle cells of the uterus (myometrium).[1][2][15]
The density of these receptors increases significantly during pregnancy, peaking at the time of
delivery.[15]

Binding of Carbetocin to the oxytocin receptor initiates a signaling cascade that leads to uterine
contractions.
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Carbetocin Signaling Pathway in Myometrial Cells
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Signaling cascade initiated by Carbetocin binding to its receptor.
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The binding of Carbetocin activates the Gq alpha subunit of the G-protein complex.[2] This, in
turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate
(PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the
sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2*) stores. The
resulting increase in cytosolic Ca?* concentration leads to the contraction of the uterine smooth
muscle, which helps to constrict uterine blood vessels and control postpartum bleeding.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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